L-ALANINE (2-D,) physical and chemical properties
L-ALANINE (2-D,) physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of L-Alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine ((S)-2-aminopropanoic acid) is a proteinogenic, non-essential amino acid fundamental to the biochemistry of virtually all living organisms.[1][2] As one of the simplest chiral amino acids, featuring a methyl group as its side chain, L-alanine serves not only as a primary constituent of proteins but also as a key player in metabolic pathways.[2][3] Its small, non-polar nature contributes significantly to the secondary structure of proteins, particularly in the formation of alpha-helices.[2] Beyond its structural role, L-alanine is a critical component of the glucose-alanine cycle, a metabolic pathway that facilitates the transport of nitrogen from peripheral tissues to the liver.[3][4][5]
This guide provides a comprehensive overview of the core physical and chemical properties of L-alanine. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule for applications ranging from peptide synthesis and metabolic research to its use as a pharmaceutical intermediate.[6][7][8] We will delve into its structural characteristics, physicochemical parameters, spectroscopic signature, chemical reactivity, and standard experimental protocols for its analysis.
Molecular and Structural Properties
A thorough understanding of L-alanine begins with its molecular structure, which dictates its physical behavior and chemical reactivity.
Chemical Structure and Stereochemistry
L-alanine is the L-enantiomer of alanine, with the chemical formula C₃H₇NO₂.[2] Its structure consists of a central alpha-carbon atom covalently bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom (-H), and a methyl side chain (-CH₃).[2][3] This methyl side chain classifies it as a non-polar, aliphatic amino acid.[3]
The "L" designation refers to the stereochemical configuration of the molecule, where, in a Fischer projection with the carboxyl group at the top, the amino group is positioned on the left. This is the predominant form found in proteins.[1] Under physiological pH, L-alanine exists as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[3]
Caption: Zwitterionic structure of L-Alanine.
Crystal Structure
In its solid state, L-alanine forms a white crystalline powder.[1][4][9] It crystallizes in an orthorhombic system, belonging to the space group P2₁2₁2₁.[9] This well-defined crystal lattice is crucial for its stability and handling properties in solid-phase applications.
Physicochemical Properties
The physicochemical properties of L-alanine are essential for its application in solution-based chemistry, formulation development, and biochemical assays. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 89.09 g/mol | [1][2] |
| Appearance | White crystalline powder or crystals | [1][4][9] |
| Taste | Sweet | [4] |
| Odor | Odorless | [4][10] |
| Melting Point | Sublimes at ~258 °C; Decomposes ~297-314.5 °C | [1][4][9] |
| Density | 1.424 - 1.432 g/cm³ at 20-22 °C | [4][9][10] |
| Water Solubility | 166.5 - 167.2 g/L at 25 °C | [3][9][10] |
| Solubility in Ethanol | Slightly soluble; 0.2% in cold 80% ethanol | |
| Insoluble in | Ether, Acetone | |
| logP (Octanol-Water) | -2.85 to -0.68 | [3][4][10] |
| Isoelectric Point (pI) | 6.00 - 6.01 | [2][4] |
Acid-Base Chemistry
L-alanine is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic amino group. Its acid-base properties are defined by two dissociation constants, pKₐ₁ and pKₐ₂.
At a pH below pKₐ₁, both groups are protonated, resulting in a net positive charge (cationic form). Between pKₐ₁ and pKₐ₂, the carboxyl group is deprotonated while the amino group remains protonated, forming the neutral zwitterion. Above pKₐ₂, both groups are deprotonated, yielding a net negative charge (anionic form). The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge, calculated as the average of pKₐ₁ and pKₐ₂.
Optical Activity
As a chiral molecule, L-alanine rotates the plane of polarized light. The specific rotation is a key parameter for confirming its enantiomeric purity.
The magnitude and direction of rotation are highly dependent on the solvent, concentration, and pH. The standard measurement is typically performed in acidic conditions to ensure the molecule is in its fully protonated, cationic form.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and quality control of L-alanine.
-
¹H NMR (Proton NMR): In D₂O, the spectrum is characterized by a doublet for the methyl protons (-CH₃) and a quartet for the alpha-proton (α-CH), resulting from spin-spin coupling.
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for the methyl carbon (Cβ), the alpha-carbon (Cα), and the carboxyl carbon (C=O).
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the methyl and alpha-carbon, and the strong C=O stretching of the carboxyl group. The zwitterionic nature leads to broad absorptions for the -NH₃⁺ and -COO⁻ groups.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight (89.09 g/mol ) and characteristic fragmentation patterns.[11][12]
Chemical Reactivity and Stability
Reactivity of Functional Groups
The chemical behavior of L-alanine is governed by the reactivity of its amino and carboxyl functional groups. These groups can participate in a wide range of reactions, including:
-
Peptide Bond Formation: The amino group acts as a nucleophile, reacting with the activated carboxyl group of another amino acid to form an amide linkage (peptide bond). This is the basis for its role as a building block in peptide and protein synthesis.[6]
-
Esterification: The carboxyl group can be esterified by reacting with an alcohol under acidic conditions.
-
N-Acylation: The amino group can be acylated by reacting with acyl halides or anhydrides.
Metabolic Role: The Glucose-Alanine Cycle
In physiology, L-alanine is a central component of the glucose-alanine cycle, which facilitates the removal of nitrogen and pyruvate from muscle tissue.[4][5] During periods of fasting or intense exercise, muscle protein is broken down, and the resulting amino groups are transferred to pyruvate (a product of glycolysis) to form alanine.[3]
Caption: The Glucose-Alanine Cycle.
This alanine is then released into the bloodstream and transported to the liver.[3] In the liver, the reverse transamination reaction occurs, regenerating pyruvate for gluconeogenesis and transferring the amino group to the urea cycle for excretion.[3][5] This cycle effectively shifts the metabolic burden of gluconeogenesis from the muscle to the liver.[3]
Stability and Degradation
L-alanine is a stable compound under standard conditions.[4][10] However, it is incompatible with strong oxidizing agents.[4][10] In eukaryotes, its primary degradation pathway is through transamination to pyruvate via the enzyme alanine aminotransferase.[13] Irradiation can induce deamination, leading to the formation of a stable free radical (CH₃C•HCO₂⁻), a property utilized in radiation dosimetry.[3]
Experimental Protocols
Verifying the properties of L-alanine requires standardized experimental procedures. Below are methodologies for determining two key parameters.
Protocol: Potentiometric Titration for pKₐ Determination
This protocol outlines the determination of the pKₐ values of L-alanine by monitoring pH changes during titration with a strong base.
Materials:
-
L-Alanine (high purity)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of L-alanine and dissolve it in 50 mL of deionized water in a 100 mL beaker.
-
Acidification: Add 20 mL of 0.1 M HCl to the solution to ensure all alanine molecules are in the fully protonated (cationic) form.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with 0.1 M NaOH above the beaker.
-
Titration: Record the initial pH. Begin adding the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Data Collection: Continue the titration until the pH reaches approximately 12. Collect more data points near the equivalence points, where the pH changes rapidly.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the two equivalence points. The first corresponds to the deprotonation of the α-carboxyl group, and the second to the deprotonation of the α-amino group.
-
The pKₐ₁ is the pH at the half-equivalence point of the first buffer region (half the volume of NaOH needed to reach the first equivalence point).
-
The pKₐ₂ is the pH at the half-equivalence point of the second buffer region (midway between the first and second equivalence points).
-
Caption: Workflow for pKa determination via titration.
Protocol: Measurement of Specific Optical Rotation
This protocol describes how to measure the specific rotation of L-alanine using a polarimeter.
Materials:
-
L-Alanine (high purity)
-
5M Hydrochloric Acid (HCl)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter with a sodium lamp (589 nm)
-
Polarimeter cell (e.g., 1 dm length)
Procedure:
-
Solution Preparation: Accurately weigh a precise amount of L-alanine (e.g., 0.5 g) and transfer it to a 10 mL volumetric flask. Dissolve the sample in 5M HCl and fill the flask to the mark with the same solvent. This creates a solution with a known concentration (c) in g/mL.
-
Polarimeter Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically by measuring the rotation of a blank (the solvent, 5M HCl).
-
Sample Measurement: Rinse the polarimeter cell with the prepared L-alanine solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter.
-
Record Rotation: Measure the observed optical rotation (α_obs) of the solution. Take several readings and calculate the average.
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l) Where:
-
α_obs is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
Applications in Research and Drug Development
L-alanine's well-defined properties make it a valuable molecule in several scientific fields:
-
Pharmaceutical Intermediate: It serves as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[6]
-
Peptide Synthesis: As a fundamental component of proteins, it is extensively used in solid-phase and solution-phase peptide synthesis to create therapeutic peptides and research tools.[6]
-
Cell Culture and Nutrition: It is a component of cell culture media and parenteral nutrition solutions, providing a crucial nitrogen source and energy substrate.[4][7]
-
Metabolic Research: It is used as a tracer in studies of the glucose-alanine cycle, gluconeogenesis, and amino acid metabolism, particularly in the context of diabetes and liver disease.[4][14]
Conclusion
L-alanine is a deceptively simple molecule whose fundamental physical and chemical properties have profound implications for its roles in biochemistry, research, and pharmaceutical development. Its well-characterized structure, predictable acid-base chemistry, and defined spectroscopic profile provide a solid foundation for its use as a biological building block and a synthetic precursor. The methodologies described herein offer a framework for the consistent and accurate characterization of L-alanine, ensuring its effective application in demanding scientific and industrial settings.
References
- J&K Scientific LLC. (2023, December 20). L-Alanine Properties.
- Compendium of Physical and Chemical Properties. (n.d.). Alanine (C3H7NO2) properties.
- ChemicalBook. (n.d.). L-Alanine | 56-41-7.
- Creative Peptides. (n.d.). Alanine Amino Acids: Properties, Function, Benefits, and Sources.
- Edinformatics. (n.d.). Chemical Properties and Mechanism of Action for Alanine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Alanine: A Key Amino Acid in Pharmaceutical Synthesis and Development.
- American Chemical Society. (2018, October 29). L-Alanine.
- PubChem, NIH. (n.d.). L-alanine degradation III | Pathway.
- Clinicaltrials.eu. (n.d.). Alanine – Application in Therapy and Current Clinical Research.
- PubChem, NIH. (n.d.). L-Alanine | C3H7NO2 | CID 5950.
- Wikipedia. (n.d.). Alanine.
- National Institute of Standards and Technology. (n.d.). Alanine - NIST WebBook.
- Zhang, X., et al. (n.d.). Metabolic engineering of microorganisms for L-alanine production. PMC, NIH.
- JPT Peptide Technologies. (n.d.). Alanine: Structure and Applications.
- University of Calgary. (n.d.). Ch27 pKa and pI values.
- ChemicalBook. (n.d.). L-Alanine(56-41-7) 1H NMR spectrum.
- Journal of Chemical & Engineering Data. (2020, January 10). Measurement and Correlation for Solubility of l-Alanine in Pure and Binary Solvents at Temperatures from 283.15 to 323.15 K.
- Food Science and Technology. (2021, November 25). Application and production status of L-alanine.
Sources
- 1. acs.org [acs.org]
- 2. jpt.com [jpt.com]
- 3. Alanine - Wikipedia [en.wikipedia.org]
- 4. L-Alanine | 56-41-7 [chemicalbook.com]
- 5. Chemical Properties and Mechanism of Action for Alanine [edinformatics.com]
- 6. nbinno.com [nbinno.com]
- 7. Metabolic engineering of microorganisms for L-alanine production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application and production status of L-alanine [manu61.magtech.com.cn]
- 9. webqc.org [webqc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Alanine [webbook.nist.gov]
- 12. L-Alanine(56-41-7) 1H NMR [m.chemicalbook.com]
- 13. L-alanine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
